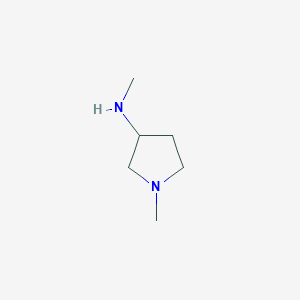

N,1-dimethylpyrrolidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGIEJXGCLWRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374368 | |

| Record name | N,1-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64021-83-6 | |

| Record name | N,1-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance in Organic Synthesis Research

Common synthetic routes to N,1-dimethylpyrrolidin-3-amine and its derivatives involve several key chemical reactions. These methods allow for the construction of the pyrrolidine (B122466) core and the introduction of the methyl groups.

| Synthesis Method | Description |

| Reductive Amination | This approach involves the reaction of a suitable pyrrolidine precursor with formaldehyde (B43269) and dimethylamine (B145610) in the presence of a reducing agent to form the desired amine. smolecule.com |

| Alkylation | Starting with a pyrrolidine derivative, methyl groups can be introduced onto the nitrogen atoms through nucleophilic substitution reactions, typically using reagents like methyl iodide. smolecule.com |

| Cyclization Reactions | The formation of the pyrrolidine ring itself can be achieved through various cyclization strategies, often starting from amino acid precursors or other nitrogen-containing linear molecules. smolecule.com |

The significance of this compound in organic synthesis lies in its utility as a versatile intermediate and building block. Its reactive amine groups can participate in a variety of chemical transformations, making it a valuable starting material for the construction of more complex molecules. smolecule.com

One notable application is its use as a nucleophile in substitution reactions. For instance, in the synthesis of complex biphenyl (B1667301) derivatives, (R)-(3-N,N-dimethylamino)pyrrolidine has been employed to displace a fluorine atom on a biphenyl ring system through nucleophilic aromatic substitution. rsc.org This reaction highlights the ability of the pyrrolidine's nitrogen to act as a potent nucleophile, facilitating the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.

Furthermore, derivatives of this compound have been utilized as ligands in catalysis. The synthesis of 2′-(dicyclohexylphosphaneyl)-[1,1′-biphenyl]-2-yl-N,N-dimethylpyrrolidin-3-amine demonstrates the incorporation of the this compound scaffold into a larger phosphine (B1218219) ligand structure. rsc.org Such ligands can play a critical role in transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

The chemical reactivity of this compound is summarized in the table below:

| Reaction Type | Description |

| Nucleophilic Substitution | The amine groups can act as nucleophiles, attacking electrophilic centers to form new covalent bonds. smolecule.com |

| Alkylation | The nitrogen atoms can be further alkylated, leading to the formation of quaternary ammonium (B1175870) salts or more complex amine derivatives. smolecule.com |

| Oxidation | The tertiary amine can be oxidized to form N-oxides, which may exhibit different chemical and biological properties. smolecule.com |

| Acid-Base Reactions | As a basic compound, it readily forms salts with acids, such as the commonly available dihydrochloride (B599025) salt, which often improves its handling and solubility. smolecule.com |

Overview of Research Trajectories in Medicinal Chemistry and Chemical Biology

Stereoselective Synthesis of this compound and its Derivatives

Enantioselective Approaches and Asymmetric Catalysis

The direct enantioselective synthesis of this compound is typically achieved by first constructing a chiral 3-aminopyrrolidine (B1265635) core, followed by N-methylation. Several powerful asymmetric strategies have been developed to access this key chiral intermediate.

One prominent method involves the conjugate addition of homochiral lithium amides to α,β-unsaturated esters. rsc.orgrsc.org For instance, the addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to methyl 4-(N-benzyl-N-allylamino)but-2-enoate yields the corresponding β-amino ester with excellent diastereomeric excess (>98% d.e.). rsc.org Subsequent deallylation and intramolecular cyclization furnish the desired chiral 3-aminopyrrolidinone, which can be further reduced and elaborated to the target compound. rsc.org

Organocatalysis offers another robust avenue. Proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, provides an efficient route to chiral 1,2-diamines, which can be cyclized to form 3-aminopyrrolidines with good enantioselectivity. nih.govfigshare.com Furthermore, families of enantiopure 4-oxy-substituted 3-aminopyrrolidines have themselves been developed as highly active organocatalysts for asymmetric Mannich reactions, demonstrating the utility of this scaffold in promoting stereoselectivity. nih.gov

Asymmetric hydrogenation of ketimines is an atom-efficient industrial approach for producing chiral 3-aminopyrrolidines. smolecule.com This method uses chiral catalysts to stereoselectively add hydrogen to a prochiral substrate, creating the desired stereocenter in a single step. smolecule.com

| Method | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Lithium Amide Conjugate Addition | Homochiral lithium amides (e.g., lithium (S)-N-benzyl-N-(α-methylbenzyl)amide) | High diastereoselectivity (>98% d.e.); forms key C-N bond stereoselectively. | rsc.orgrsc.org |

| Proline-Catalyzed α-Amination | L-proline, aldehyde, amine source | Organocatalytic approach; forms 1,2-diamines as precursors to 3-aminopyrrolidines. | nih.govfigshare.com |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Rhodium, Iridium complexes) | Atom-efficient; directly creates the chiral center on a prochiral precursor. | smolecule.com |

Diastereoselective Control in Pyrrolidine Ring Systems

When synthesizing more complex derivatives of this compound bearing multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Multicomponent reactions (MCRs) have emerged as a powerful tool for rapidly constructing highly substituted pyrrolidines. A notable example is the asymmetric MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.govacs.org

Cascade reactions also provide elegant solutions for diastereoselective synthesis. A one-pot nitro-Mannich/hydroamination cascade, utilizing a combination of base and gold(I) catalysis, transforms simple starting materials into substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.orgrsc.org The stereochemical outcome is controlled through a sequence of a base-catalyzed nitro-Mannich reaction followed by a metal-catalyzed hydroamination. rsc.org

Furthermore, the diastereoselective reduction of highly substituted pyrrole (B145914) systems via heterogeneous catalytic hydrogenation is an effective strategy. researchgate.net This process often proceeds with excellent diastereoselectivity, where an initial stereocenter, formed by the reduction of an exocyclic C=X bond, directs the subsequent hydrogenation of the pyrrole ring. researchgate.net For example, the rhodium-catalyzed hydrogenation of certain N-substituted pyrrole derivatives can yield a single diastereomer of the corresponding pyrrolidine. researchgate.net

| Method | Catalyst/Reagents | Key Outcome | Reference |

|---|---|---|---|

| Asymmetric Multicomponent Reaction | TiCl₄, optically active phenyldihydrofuran | Formation of up to three stereocenters in a single step with high diastereoselectivity. | nih.govacs.org |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) catalysts | Construction of pyrrolidines with three stereocenters; good to excellent diastereoselectivity. | rsc.orgrsc.org |

| Catalytic Hydrogenation of Pyrroles | Rhodium on alumina (B75360) (Rh/Al₂O₃) | Excellent diastereoselectivity in the reduction of substituted pyrroles to pyrrolidines. | researchgate.net |

Investigations into Stereochemical Influences on Molecular Recognition

Impact of Stereoisomerism on Ligand-Target Interactions

There is no available research data detailing the impact of the stereoisomerism of N,1-dimethylpyrrolidin-3-amine on its interactions with biological targets or other chiral molecules. In principle, the distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers would be expected to lead to stereoselective binding. This phenomenon, known as chiral recognition, is a fundamental concept in pharmacology and biochemistry, where one enantiomer of a chiral drug often exhibits significantly higher affinity and efficacy for its biological target than the other. mdpi.com

For analogous chiral pyrrolidine (B122466) derivatives, stereochemistry has been shown to be a critical determinant of biological activity. For instance, studies on other chiral amines and pyrrolidine-containing compounds demonstrate that enantiomers can have different binding modes and affinities for receptors and enzymes. mdpi.comnih.gov However, without specific binding assays, such as radioligand binding studies or enzyme inhibition assays performed on the individual enantiomers of this compound, any discussion of their differential effects on ligand-target interactions would be purely speculative.

Chiral Recognition Studies through Advanced Spectroscopic and Chromatographic Techniques

The scientific literature lacks specific studies on the chiral recognition and separation of this compound enantiomers. Advanced analytical techniques are essential for resolving racemic mixtures and quantifying the enantiomeric excess of a sample.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers. azypusa.com While methods exist for the chiral separation of various other chiral amines, no specific protocols or chromatograms have been published for this compound. Such a study would involve screening different types of CSPs (e.g., polysaccharide-based, protein-based) and optimizing mobile phase conditions to achieve baseline resolution of the (R) and (S) enantiomers.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral discrimination. mdpi.com This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift non-equivalence in the spectra of the two enantiomers. mdpi.comnih.gov This allows for the direct observation and quantification of each stereoisomer in a mixture. To date, no NMR-based chiral recognition studies have been reported for this compound.

Conformational Analysis of Enantiomeric Forms and Research Implications

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding molecular interactions. The pyrrolidine ring is not planar and exists in various "envelope" or "twisted" conformations. nih.gov The specific preferred conformations of the (R) and (S) enantiomers of this compound, and how the N-methyl and 3-methylamino substituents influence the ring pucker, have not been investigated.

Techniques such as NMR spectroscopy (measuring coupling constants and Nuclear Overhauser Effects), X-ray crystallography, and computational modeling are used to determine the predominant conformations of molecules. auremn.org.brcopernicus.org This information is vital as the three-dimensional shape of a molecule dictates how it fits into a binding site. Without these fundamental studies, the structural basis for any potential stereoselective interactions of this compound remains unknown.

Pharmacological and Biochemical Research of N,1 Dimethylpyrrolidin 3 Amine Analogs

Mechanism of Action Elucidation at Molecular and Cellular Levels

The biological effects of N,1-dimethylpyrrolidin-3-amine analogs are underpinned by their interactions with specific biomolecules. Research in this area has focused on understanding how these compounds modulate the function of enzymes and receptors at the molecular and cellular levels.

Enzyme Inhibition and Activation Dynamics

Analogs of the this compound structure have been identified as inhibitors of various enzymes. For instance, certain pyrrolidine (B122466) derivatives have demonstrated inhibitory activity against carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing type-2 diabetes.

A study on a series of pyrrolidine derivatives revealed that their inhibitory potency is influenced by the nature of the substituents on the pyrrolidine core. For example, a 4-methoxy analogue of a synthesized series of N-Boc proline amides showed significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov The position of the substituent was also found to be crucial, with a para-substituted methoxy (B1213986) group leading to higher activity compared to ortho or meta substitutions. nih.gov

Table 1: Inhibitory Activity (IC50) of Pyrrolidine Analogs Against α-Amylase and α-Glucosidase

| Compound | Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|---|

| 3a | Unsubstituted Phenyl | 36.32 | - |

| 3e | meta-OCH3 | 159.51 | 28.55 |

| 3f | ortho-OCH3 | 155.80 | 27.51 |

| 3g | para-OCH3 | 26.24 | 18.04 |

| Acarbose | Reference | 5.50 | - |

| Metformin | Reference | 25.31 | - |

Data sourced from a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. nih.gov

Molecular docking studies have provided insights into the binding interactions between these pyrrolidine analogs and the active sites of the enzymes, corroborating the experimental inhibition data. nih.gov These findings highlight the potential of the substituted pyrrolidine scaffold in designing enzyme inhibitors.

Receptor Binding and Signaling Pathway Modulation

In addition to enzyme inhibition, this compound analogs have been investigated for their ability to bind to and modulate the activity of various receptors. A notable example is the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.

A series of 1,3,4-trisubstituted pyrrolidine analogs were discovered to displace the natural ligand MIP-1α from the CCR5 receptor. researchgate.net The affinity for the receptor was found to be highly dependent on the stereochemistry of the pyrrolidine ring. Specifically, the (3S, 4S) enantiomers were identified as the most potent, exhibiting activity comparable to acyclic lead compounds. researchgate.net

Another area of investigation for pyrrolidine-based compounds is their interaction with central nervous system (CNS) receptors. For example, various pyrrolidine derivatives have been evaluated for their binding affinity to monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov The selectivity of these compounds for a particular transporter is a critical factor in their potential therapeutic application for neuropsychiatric disorders.

Furthermore, a series of (S)-pyrrolidines were identified as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. One analog with a 3-methyl substitution on the pyridine (B92270) ring demonstrated an excellent binding affinity to the CXCR4 receptor with an IC50 value of 79 nM. nih.gov Shifting the position of this methyl group significantly reduced the binding affinity, underscoring the importance of substitution patterns for receptor interaction. nih.gov

Identification and Validation of Biological Targets

A crucial aspect of pharmacological research is the identification and validation of the specific biological targets through which a compound exerts its effects. For analogs of this compound, a diverse range of targets has been explored, reflecting the versatility of the pyrrolidine scaffold. nih.gov

As mentioned, enzymes such as α-amylase and α-glucosidase have been identified as targets for certain pyrrolidine derivatives in the context of metabolic diseases. nih.gov In the field of infectious diseases, the CCR5 receptor is a validated target for pyrrolidine-based HIV-1 entry inhibitors. researchgate.net For cancer, the CXCR4 receptor has been identified as a target for pyrrolidine antagonists with anti-metastatic potential. nih.gov

The validation of these targets often involves a combination of in vitro binding assays, enzyme activity assays, and cell-based functional assays. For example, the ability of pyrrolidine analogs to inhibit HIV replication in vitro provides validation for their targeting of the CCR5 receptor. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The systematic investigation of how chemical structure influences biological activity (SAR) and physicochemical properties (SPR) is fundamental to medicinal chemistry. For this compound analogs, SAR and SPR studies have been instrumental in optimizing their potency, selectivity, and drug-like properties.

Rational Design of Ligands Based on SAR Principles

The rational design of novel ligands often begins with a lead compound, which is then systematically modified to improve its pharmacological profile. The SAR data generated from these modifications guide the design process.

In the development of pyrrolidine-based inhibitors of α-amylase and α-glucosidase, SAR analysis revealed that the presence and position of an electron-donating group (like methoxy) on an aromatic substituent significantly influenced inhibitory activity. nih.gov This knowledge allows for the rational design of more potent inhibitors by focusing on favorable substitution patterns.

Similarly, in the design of CXCR4 antagonists, it was found that a 3-methyl group on a pyridine ring attached to the pyrrolidine scaffold was optimal for binding affinity. nih.gov Moving the methyl group to other positions on the pyridine ring resulted in a decrease in activity, providing a clear directive for future design efforts. nih.gov

The stereochemistry of the pyrrolidine ring is another critical factor in SAR. As seen with the CCR5 antagonists, the (3S, 4S) configuration was essential for high potency, demonstrating that the three-dimensional arrangement of substituents is a key determinant of biological activity. researchgate.net

Elucidation of Bioactive Conformations

The biological activity of a molecule is intimately linked to its three-dimensional shape, or conformation, when it binds to its target. The "bioactive conformation" is the specific spatial arrangement that a molecule adopts to interact optimally with its biological target.

For cyclic structures like the pyrrolidine ring, the ring can adopt different puckered conformations. The substituents on the ring can influence this conformational preference. nih.gov For example, the introduction of a methyl group at the 3-position of a pyrrolidine ring can alter its puckering, which in turn can affect how the molecule fits into a binding pocket. nih.gov

The non-planar nature of the pyrrolidine ring allows it to present its substituents in a well-defined three-dimensional arrangement, which can be crucial for specific interactions with a biological target. nih.gov Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of these molecules and to hypothesize their bioactive conformations. Understanding the bioactive conformation is a key aspect of rational drug design, as it allows for the creation of more rigid analogs that are "pre-organized" in the correct shape for binding, potentially leading to increased potency and selectivity.

Neuropharmacological Research Applications

Analogs of this compound, which feature a core pyrrolidine structure, have been the subject of significant neuropharmacological research. These investigations aim to understand their interactions with the central nervous system and their potential applications in modeling and studying neurological processes.

Modulation of Neurotransmitter Systems (e.g., Serotonin, Monoamine Oxidase)

The pyrrolidine scaffold is a key feature in many compounds designed to interact with neurotransmitter systems. Research has focused on how these analogs influence monoamine transporters and enzymes, which are crucial for regulating the levels of neurotransmitters like serotonin and dopamine in the brain.

One area of study involves synthetic cathinones with a pyrrolidine ring, such as 3,4-Methylenedioxypyrovalerone (3,4-MDPV) and its structural isomer 2,3-MDPV. These compounds are known to inhibit the re-uptake of catecholamines, leading to increased extracellular levels of dopamine and serotonin. d-nb.inforesearchgate.net In vivo microdialysis studies in mice have shown that these pyrovalerone analogs can produce a significant, dose-dependent increase in dopamine and serotonin levels in the striatum. researchgate.net This psychostimulant effect is linked to their ability to block monoamine transporters, thereby enhancing dopaminergic and serotonergic neurotransmission. d-nb.info

Derivatives of N,N-dimethyltetrahydronaphthalen-2-amine, which contain a structure related to pyrrolidine, have been synthesized and tested for their affinity at serotonin 5-HT2 receptors. nih.gov These analogs show stereospecific binding to 5-HT2A, 5-HT2B, and 5-HT2C receptors, indicating that the spatial arrangement of the molecule is critical for its interaction with these G protein-coupled receptors. nih.gov Furthermore, analogs of Citalopram, a well-known serotonin reuptake inhibitor (SSRI), have been developed to probe the serotonin transporter (SERT), highlighting the role of the core structure in binding to both primary (S1) and allosteric (S2) sites on the transporter. nih.gov

Another significant target for pyrrolidine analogs is monoamine oxidase (MAO), an enzyme that metabolizes monoamine neurotransmitters. nih.gov Certain 3-aryl-Δ3-pyrrolines have been identified as irreversible inhibitors of monoamine oxidase B (MAO-B). nih.gov These compounds are metabolized by MAO-B, and in the process, they inactivate the enzyme. nih.gov Similarly, various polyamine analogs incorporating constrained linkers like a dipiperidine structure have shown inhibitory activity against both MAO-A and MAO-B. nih.gov The search for new, reversible, and selective MAO-B inhibitors has led to the synthesis of pyridazinobenzylpiperidine derivatives, with some compounds showing potent and selective inhibition of MAO-B over MAO-A. mdpi.comresearchgate.net

| Compound Class | Target | Observed Effect | Reference |

|---|---|---|---|

| α-Pyrrolidinophenones (e.g., 3,4-MDPV) | Dopamine and Serotonin Transporters | Inhibition of re-uptake, increased extracellular neurotransmitter levels. | d-nb.inforesearchgate.net |

| 3-Aryl-Δ3-pyrrolines | Monoamine Oxidase B (MAO-B) | Irreversible, mechanism-based inhibition. | nih.gov |

| Polyamine Analogs (with dipiperidine) | Monoamine Oxidase A (MAO-A) and B (MAO-B) | Reversible inhibition, with selectivity dependent on the linker structure. | nih.gov |

| Pyridazinobenzylpiperidine Derivatives | Monoamine Oxidase B (MAO-B) | Potent, selective, and reversible inhibition. | mdpi.comresearchgate.net |

| (2S, 4R)-(−)-trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT) Analogs | Serotonin 5-HT2 Receptors | Stereoselective binding and activity as agonists or inverse agonists. | nih.gov |

Potential in Neurodegenerative Disease Research Models

The modulation of neurotransmitter systems, particularly the inhibition of MAO-B, is a key strategy in the research and management of neurodegenerative diseases such as Parkinson's disease (PD). mdpi.comresearchgate.net MAO-B is involved in the breakdown of dopamine, and its inhibition can help to preserve dopamine levels in the brain. researchgate.net Consequently, analogs of this compound that act as selective MAO-B inhibitors are valuable tools in preclinical research models of these conditions.

The development of potent, selective, and reversible MAO-B inhibitors is a major focus of drug discovery for neurodegenerative disorders. mdpi.com Compounds such as certain pyridazinobenzylpiperidine derivatives have been identified as promising candidates in this area. mdpi.comresearchgate.net In silico studies, including molecular docking, are often used to predict how these molecules bind to the active site of the MAO-B enzyme, helping to rationalize their inhibitory activity and selectivity. mdpi.comnih.gov

Animal models are essential for evaluating the potential of these compounds. nih.gov For instance, rodent models are used to study the effects of MAO-B inhibitors on motor function and neurochemical changes associated with neurodegeneration. While various animal models exist, from invertebrates like Drosophila to non-human primates, each has limitations in fully replicating the complexity of human neurodegenerative diseases. nih.gov Nevertheless, these models are crucial for initial efficacy and mechanism-of-action studies. Research on pyrrolidine-containing compounds has also explored their potential to target other factors in neurodegeneration, such as neuroinflammation, by inhibiting enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). nih.gov

Exploration of Other Biological Activities

Beyond neuropharmacology, the pyrrolidine ring is a versatile scaffold found in compounds with a range of other biological activities, including antimicrobial and anticancer properties.

Antimicrobial Efficacy and Mechanisms

Pyrrolidine derivatives have been investigated for their potential as antimicrobial agents. The core structure is present in several classes of antibiotics, and novel synthetic analogs are continuously being evaluated against various bacterial and fungal strains. semanticscholar.orgnih.gov

Studies on structural analogs of β-lactam antibiotics that incorporate a pyrrolidine ring have shown activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org For example, certain carbapenem (B1253116) derivatives featuring a pyrrolidine-3-yl thio group at the C-2 position exhibit potent antibacterial capabilities. semanticscholar.org The mechanism of action for such β-lactam antibiotics typically involves the inhibition of bacterial cell wall synthesis, leading to cell death. semanticscholar.org

Other research has demonstrated that N-arylsuccinimide derivatives fused with a dibenzobarrelene backbone, which contain a pyrrolidine-2,5-dione structure, display moderate antimicrobial activity against a selection of bacteria and fungi. nih.gov The introduction of an azo group into these molecules was found to enhance antibacterial activity, particularly against Staphylococcus aureus and Vibrio cholerae. nih.gov The minimum inhibitory concentrations (MICs) for these compounds varied depending on the microbial species. nih.gov Similarly, amide derivatives containing a cyclopropane (B1198618) moiety have been synthesized and tested, with some showing activity against S. aureus, E. coli, and the fungus Candida albicans. mdpi.com

| Compound Class | Target Organisms | Observed Activity (MIC) | Reference |

|---|---|---|---|

| β-Lactam Antibiotic Analogs | Gram-positive and Gram-negative bacteria | Activity comparable to or stronger than parent drug. | semanticscholar.org |

| N-Arylsuccinimide Derivatives (fused) | S. aureus, V. cholerae, various fungi | MICs ranging from 16–256 μg/mL. | nih.gov |

| 1-Acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives | S. aureus, B. subtilis | One derivative showed MIC of 16 μg/mL against both strains. | nih.gov |

| Amide derivatives with cyclopropane | C. albicans | Some compounds showed moderate activity (MIC = 32, 64 μg/mL). | mdpi.com |

Anticancer Potential in Cell Line and In Vivo Models

The pyrrolidine nucleus is a common structural motif in a variety of compounds investigated for their anticancer properties. nih.gov Research has explored the antiproliferative activity of these analogs against numerous cancer cell lines.

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated against human A549 lung cancer cells. mdpi.com Within this series, compounds incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings demonstrated a significant reduction in the viability of A549 cells. mdpi.com Another study on spiropyrrolidine analogs showed potent activity against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon). nih.gov

The mechanism by which these compounds exert their anticancer effects can vary. Some polyamine analogs that inhibit MAO have also been investigated for antiproliferative activity, based on the observation that MAO-A is overexpressed in certain tumors like prostate cancer and glioblastoma. nih.gov Additionally, studies on sterically hindered pyrrolidine derivatives have suggested that factors like a compound's ionization constant (pKa) and partition coefficient can influence its ability to permeate cell membranes and exhibit anticancer activity. nih.gov

| Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Azole derivatives significantly reduced cell viability to ~28-30%. | mdpi.com |

| Spiropyrrolidine analogs | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | One derivative showed higher activity than the reference drug cisplatin (B142131) against the MCF-7 cell line. | nih.gov |

| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon) | A copper complex was approximately three times more potent than cisplatin. | nih.gov |

| Gold(I/III) complexes with imidazolyl moieties | Non-Small Cell Lung Cancer (NSCLC) | Investigated as potential alternatives to cisplatin. | mdpi.com |

Design and Execution of In Vitro and In Vivo Biological Evaluation Studies

The biological evaluation of this compound analogs follows a structured approach, beginning with in vitro assays and progressing to more complex in vivo models to determine their pharmacological profile.

In Vitro Studies: The initial assessment of novel compounds typically involves a battery of in vitro tests. For neuropharmacological applications, these include receptor binding assays to determine the affinity of the analogs for specific targets, such as serotonin or dopamine receptors and transporters. d-nb.infonih.gov Enzyme inhibition assays are crucial for compounds designed to target enzymes like MAO-A, MAO-B, or acetylcholinesterase, where parameters like the half-maximal inhibitory concentration (IC50) are determined. nih.govmdpi.comnih.gov For anticancer research, the primary in vitro method is the cell viability or cytotoxicity assay, such as the MTT assay, performed on various cancer cell lines to measure the compound's ability to inhibit cell growth or induce cell death. mdpi.com Antimicrobial activity is assessed in vitro by determining the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution against a panel of bacterial and fungal strains. nih.gov

In Vivo Studies: Compounds that show promising results in vitro are then advanced to in vivo studies using animal models. In neuropharmacology, the psychostimulant effects of pyrrolidine analogs have been evaluated by measuring spontaneous locomotor activity in mice. d-nb.inforesearchgate.net To investigate the underlying mechanism, in vivo microdialysis can be employed to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals. researchgate.net For evaluating potential in neurodegenerative diseases, animal models that mimic aspects of the human condition are used. nih.govnih.gov Anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema test in rats, where the reduction in swelling indicates efficacy. nih.govnih.gov These in vivo experiments are essential for understanding how the compound behaves in a complex biological system.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and reactivity of molecules. For N,1-dimethylpyrrolidin-3-amine, these calculations can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indices.

Studies on substituted pyrrolidines and related heterocyclic compounds have demonstrated the utility of DFT in understanding their chemical behavior. For instance, DFT calculations using the B3LYP functional with a 6-31G* basis set have been employed to optimize the molecular geometry and analyze the electronic properties of pyrrolidinone derivatives . Such analyses typically involve the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

For this compound, a similar computational approach would reveal the distribution of electron density, highlighting the nucleophilic and electrophilic regions. The nitrogen atoms of the pyrrolidine (B122466) ring and the dimethylamino group are expected to be regions of high electron density, making them susceptible to electrophilic attack. The analysis of the molecular electrostatic potential (MEP) map would further visualize these charge distributions, providing a guide for predicting intermolecular interactions.

Table 1: Calculated Electronic Properties of a Representative Pyrrolidine Derivative using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is representative of typical values obtained for pyrrolidine derivatives from quantum chemical calculations and is intended for illustrative purposes.

Furthermore, reactivity descriptors such as global hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity, aiding in the prediction of its behavior in chemical reactions. Computational studies on the stereoselective synthesis of substituted pyrrolidines have utilized these methods to understand the effect of substituents on reaction pathways and activation energies emich.eduemich.edu.

Molecular Modeling for Ligand-Target Interaction Studies

Molecular modeling techniques are instrumental in drug discovery for predicting how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. These methods encompass molecular docking and molecular dynamics simulations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for identifying potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a target protein.

In the context of this compound, docking studies would involve placing the molecule into the binding pocket of a relevant biological target. For example, pyrrolidine derivatives have been investigated as inhibitors of various enzymes, and docking simulations have been used to elucidate their binding modes nih.govnih.govbohrium.com. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. The docking score, a numerical value representing the predicted binding affinity, is a key output of these simulations.

Table 2: Representative Molecular Docking Results for a Pyrrolidine-based Inhibitor

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Myeloid cell leukemia-1 (Mcl-1) | -8.5 | Arg263, Asp256 |

| Cyclin-dependent kinase 5 (Cdk5) | -9.2 | Cys83, Ile10 |

| α-Glucosidase | -7.9 | Asp215, Arg442 |

Note: The data presented is hypothetical and serves to illustrate the typical output of molecular docking studies on pyrrolidine derivatives.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, conformational changes, and the influence of the surrounding solvent. MD simulations are often performed on the best-docked poses obtained from molecular docking to refine the binding mode and assess the stability of the interactions.

For a flexible molecule like this compound, understanding its conformational landscape is crucial. Conformational analysis through computational methods can identify the low-energy conformers that are most likely to be biologically active researchgate.netresearchgate.netsemanticscholar.orgmdpi.com. MD simulations of the compound, both in solution and within a protein's active site, can reveal how it adapts its shape to fit the binding pocket and the role of water molecules in mediating interactions acs.org. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation trajectory.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties.

QSAR models are developed using a dataset of compounds with known activities. By calculating various molecular descriptors (e.g., physicochemical, topological, and electronic), a statistical model is built to predict the activity of new, untested compounds. Studies on pyrrolidine derivatives have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to design novel inhibitors with enhanced potency nih.govbohrium.com. These models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, guiding the design of new analogs of this compound.

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Pyrrolidine Derivatives

| Parameter | Value |

| q² (cross-validated correlation coefficient) | 0.65 |

| r² (non-cross-validated correlation coefficient) | 0.92 |

| Predictive r² | 0.78 |

| F-statistic | 120.5 |

Note: This table contains representative statistical values for a robust 3D-QSAR model, illustrating the predictive power of such models.

Cheminformatics tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process researchgate.netnih.govnih.govnist.govresearchgate.net. For this compound and its derivatives, in silico ADMET prediction can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. These predictions are crucial for prioritizing compounds with favorable pharmacokinetic and safety profiles for further experimental investigation nih.govacs.org.

Advanced Analytical Techniques in N,1 Dimethylpyrrolidin 3 Amine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the chemical purity and, critically, the enantiomeric excess of chiral molecules like N,1-dimethylpyrrolidin-3-amine. Its high resolution and sensitivity make it ideal for separating the target compound from impurities and for resolving its enantiomers.

The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires a chiral environment. In HPLC, this is achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most powerful and widely used for the enantioseparation of a broad range of compounds, including amines. mdpi.comresearchgate.net For the enantiomeric resolution of this compound, a CSP like cellulose tris(3,5-dimethylphenylcarbamate) can be particularly effective.

The development of these phases involves coating or immobilizing a chiral selector onto a solid support, typically silica gel. mdpi.com Immobilized phases offer greater solvent versatility and robustness compared to coated phases. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), along with basic or acidic additives, is critical for optimizing the separation. researchgate.net

For HPLC methods to be used in quantitative analysis, such as determining the precise purity or enantiomeric excess of this compound, they must undergo rigorous validation. Method validation ensures that the analytical procedure is suitable for its intended purpose. unodc.org Key validation parameters, as often stipulated by regulatory guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. unodc.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). unodc.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Example Finding for this compound Assay |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate Precision, %RSD) | ≤ 2.9% | 1.5% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁵N NMR experiments provide unambiguous confirmation of its atomic connectivity and chemical environment. ipb.pt

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shift (δ) indicates the electronic environment, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

For this compound, one would expect distinct signals for the N-methyl protons, the methine proton at the C3 position, and the different methylene protons on the pyrrolidine (B122466) ring.

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

¹⁵N NMR spectroscopy, although less sensitive, is valuable for directly probing the nitrogen atoms. nih.gov In this compound, two signals would be expected, corresponding to the tertiary amine in the ring and the dimethylamino group.

NMR is also highly effective for studying molecular interactions and complexation. When this compound binds to another molecule, such as a metal center or a receptor, changes in the chemical shifts of the involved nuclei can be observed. These changes, known as complexation-induced shifts, provide detailed information about the binding site and the nature of the interaction. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can correlate proton signals with their directly attached heteronuclei (like ¹³C or ¹⁵N), which is invaluable for assigning complex spectra and observing changes upon complexation. nih.gov

| Nucleus | Position in this compound | Expected Chemical Shift Range (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | N(CH₃)₂ | 2.0 - 2.5 | Singlet (s) |

| ¹H | H-3 (CH) | 2.8 - 3.5 | Multiplet (m) |

| ¹H | Ring CH₂ | 1.5 - 3.0 | Multiplets (m) |

| ¹³C | N(CH₃)₂ | ~40 | N/A |

| ¹³C | C-3 | ~65 | N/A |

| ¹³C | Ring CH₂ | 25 - 55 | N/A |

| ¹⁵N | N-1 (Ring) | -330 to -370 | N/A |

| ¹⁵N | N(CH₃)₂ | -340 to -380 | N/A |

Note: Expected chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) in Metabolite Identification and Derivatization Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure. In the context of this compound research, it is particularly vital for studying its metabolic fate.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.com This precision allows for the determination of the elemental formula of a parent compound and its metabolites. nih.gov For this compound (C₆H₁₄N₂), HRMS can confirm its molecular weight with high confidence, distinguishing it from other molecules that might have the same nominal mass but a different elemental composition (isobars). per-form.hu When studying metabolites, the accurate mass shift from the parent drug can help identify the type of biotransformation that has occurred (e.g., oxidation adds 15.9949 Da). nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of drugs and their metabolites in complex biological matrices such as blood, plasma, and urine. nih.govperkinelmer.com The HPLC component separates the parent drug from its metabolites and endogenous matrix components, while the mass spectrometer provides sensitive and specific detection. lcms.cz

Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions for the analyte of interest, which is crucial for achieving low detection limits (pg/mL levels) in bioanalysis. lcms.cz This high sensitivity and specificity make LC-MS the preferred method for pharmacokinetic studies, where the concentration of a compound and its metabolites are tracked over time in a biological system. nih.gov

Derivatization can significantly improve the analytical performance for certain molecules. For amines like this compound, derivatization involves reacting the amine group with a reagent to form a derivative with more favorable properties for analysis. researchgate.net This can be done to:

Increase sensitivity: A derivatizing agent can introduce a group that is more easily ionized, leading to a stronger signal in the mass spectrometer. nih.govscienceopen.com

Improve chromatographic separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution on the HPLC column. iu.edu

Aid in structural confirmation: The fragmentation pattern of the derivative in MS/MS analysis can provide additional structural information. nih.gov

For example, reacting this compound with an acylating agent could enhance its detection in positive-ion electrospray ionization MS. iu.edu This strategy is especially useful for identifying and quantifying trace levels of metabolites in biological samples. nih.gov

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Analysis

In the analysis of this compound, which possesses a secondary amine functional group, derivatization is a key strategy to overcome challenges related to its detection and quantification. Chemical derivatization involves the reaction of the target analyte with a reagent to form a new derivative with improved physicochemical properties. This modification is particularly advantageous for enhancing performance in both chromatographic separations and spectroscopic detection. The primary goals of derivatization in this context are to increase detection sensitivity, improve chromatographic resolution, and enhance selectivity, particularly in complex biological matrices.

Chemical Derivatization for LC-MS Applications (e.g., ADMI, NBD-Cl)

For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve the analyte's behavior in both the chromatography and mass spectrometry stages. The goals include enhancing ionization efficiency, improving chromatographic retention on reversed-phase columns, and generating specific fragment ions for selective and sensitive detection in tandem MS (MS/MS) modes like selected reaction monitoring (SRM).

NBD-Cl : Beyond its use in fluorescence detection, NBD-Cl serves as an effective derivatization agent for LC-MS analysis. The addition of the NBD group increases the molecular weight and can improve chromatographic retention. More importantly, it can enhance ionization efficiency in electrospray ionization (ESI), although the primary benefit remains the ability to use the same derivative for both fluorescence and mass spectrometric detection.

Charge-Carrying Reagents : A powerful strategy to enhance sensitivity in positive-ion ESI-MS is to introduce a permanent positive charge into the analyte molecule. This significantly improves the ionization efficiency, as the molecule is already charged prior to entering the mass spectrometer. While the prompt mentions 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) as an example, its documented use is primarily for derivatizing carboxylic acids. However, the principle of using a pre-charged reagent is highly relevant for amines. Reagents containing a quaternary ammonium (B1175870) or phosphonium group are designed for this purpose. For instance, reagents like (succinimidoxy-5-oxopentyl) triphenylphosphonium bromide (SPTPP) react with amines to introduce a fixed positive charge, leading to a dramatic increase in ESI-MS signal intensity researchgate.net. Another example is the Amplifex reagent, which contains a quaternary ammonium group and is used to enhance detection of various metabolites nih.gov. This strategy ensures that the analyte is efficiently detected in the positive ion mode, independent of mobile phase pH.

Other Amine-Reactive Reagents : 6-Aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC), commercially available as AccQ-Tag, is another widely used reagent for derivatizing primary and secondary amines for LC-MS analysis. It reacts with amines to form stable urea derivatives. This derivatization improves the retention of polar amines on reversed-phase columns and enhances ionization efficiency, making it a robust choice for quantitative bioanalysis nih.gov.

| Reagent/Strategy | Example Reagent | Target Functional Group | Principle of Enhancement for LC-MS |

|---|---|---|---|

| Nitrobenzofurazan Derivatization | NBD-Cl | Primary/Secondary Amines | Increases molecular weight and hydrophobicity, improving chromatographic retention. |

| Fixed-Charge Derivatization | SPTPP, Amplifex | Primary/Secondary Amines | Introduces a permanent positive charge (quaternary ammonium or phosphonium), significantly enhancing ESI+ ionization efficiency. researchgate.netnih.gov |

| Carbamate Formation | AQC (AccQ-Tag) | Primary/Secondary Amines | Increases hydrophobicity to improve reversed-phase retention and enhances protonation for better ESI+ response. nih.gov |

Applications in Advanced Medicinal Chemistry and Pharmaceutical Research

Strategic Use as a Key Synthetic Intermediate in Drug Discovery and Development

N,1-dimethylpyrrolidin-3-amine and its derivatives are important intermediates in the synthesis of complex pharmaceutical compounds. The pyrrolidine (B122466) ring is a prevalent scaffold found in numerous biologically active molecules and approved drugs. mdpi.comnih.gov The presence of reactive amine groups allows for the straightforward introduction of this moiety into larger molecules through various chemical reactions.

A notable example of its application is in the preparation of Premafloxacin, an antibiotic that was under development for veterinary use. nih.gov A related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a key intermediate in the synthesis of this fluoroquinolone antibacterial agent. nih.gov The synthesis highlights the utility of the pyrrolidine structure in creating compounds with significant biological activity. The pyrrolidine scaffold is a component of many drugs, including antiviral agents used to treat hepatitis C, such as Daclatasvir and Grazoprevir. mdpi.com

The synthesis of various drug precursors often relies on the pyrrolidine core, which can be modified to create a diverse library of compounds for screening. mdpi.comchemrxiv.org The versatility of this heterocyclic system allows chemists to fine-tune the physicochemical properties of a target molecule to enhance its therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 160 °C / 760 mmHg |

| Density | 0.899 g/mL at 25 °C |

Note: Data corresponds to the (S)-enantiomer where specified in sources. nih.govsigmaaldrich.comchemicalbook.com

Lead Compound Optimization and Development in Drug Discovery Programs

Lead optimization is a crucial stage in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.comchemrxiv.org The incorporation of the this compound scaffold is a strategy employed to enhance the characteristics of a lead molecule. nih.gov The dimethylamine (B145610) pharmacophore is present in a wide range of FDA-approved drugs, indicating its value in modulating biological activity and drug-like properties. researchgate.net

The introduction of the this compound moiety can influence several key parameters:

Potency and Selectivity: The three-dimensional structure of the pyrrolidine ring can orient functional groups in a specific spatial arrangement, leading to improved binding affinity and selectivity for the target protein. chemrxiv.org

Physicochemical Properties: The amine groups are typically protonated at physiological pH, which can increase the aqueous solubility of a compound. This is a critical factor for bioavailability.

Pharmacokinetics (ADME): Modifying a lead compound with this scaffold can alter its absorption, distribution, metabolism, and excretion (ADME) profile. patsnap.com The tertiary amine of the dimethylamino group and the secondary amine within the pyrrolidine ring can be sites of metabolic activity, which can be strategically managed through molecular design.

The process of lead optimization often involves the synthesis and testing of numerous analogues. arxiv.orgscience.gov By systematically altering the substitution pattern on the pyrrolidine ring or modifying the amine groups, medicinal chemists can develop a structure-activity relationship (SAR) to guide the design of more effective drug candidates. nih.gov

Prodrug Design and Biopharmaceutical Enhancement Strategies

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical transformation. ijpcbs.comresearchgate.net This strategy is often used to overcome challenges such as poor solubility, low membrane permeability, or rapid metabolism. ijpcbs.comnih.gov The amine functionalities of this compound provide ideal handles for prodrug design.

Several strategies can be applied to the amine groups within this scaffold:

Masking Polarity: The basic amines, which are ionized at physiological pH, can hinder passive diffusion across biological membranes like the blood-brain barrier. Temporarily masking these groups, for instance by converting them into amides or carbamates, can increase lipophilicity and enhance absorption. nih.govresearchgate.net

N-Oxides: Tertiary amines can be converted to N-oxides, which are prodrugs that can be reduced back to the active tertiary amine in specific physiological environments, such as hypoxic conditions found in tumors. nih.gov

Carrier-Linked Prodrugs: The amine groups can be linked to a carrier moiety, such as an amino acid or a sugar, which can be cleaved by enzymes to release the active drug. This approach can be used to target specific transporters or improve water solubility. researchgate.net

The design of an effective amine prodrug requires a careful balance to ensure the prodrug is stable enough to reach its target, yet labile enough to be efficiently converted to the active form. nih.gov

Investigational Role in Drug Delivery Systems Research

Drug delivery systems aim to transport a therapeutic agent to its site of action while minimizing off-target accumulation and systemic toxicity. mdpi.commdpi.com The chemical properties of this compound make it a candidate for incorporation into advanced drug delivery platforms.

The amine groups on the molecule can be used for covalent attachment to various nanocarriers, such as polymeric nanoparticles, liposomes, or hydrogels. researchgate.netnih.gov This conjugation can be achieved through amine-reactive chemistry. nih.gov For example, the amine can react with activated carboxyl groups on a polymer backbone to form a stable amide linkage.

Furthermore, the cationic nature of the protonated scaffold can be exploited. Cationic polymers and lipids are widely investigated for the delivery of nucleic acids (gene therapy), as they can form complexes with negatively charged DNA or RNA, protecting them from degradation and facilitating their entry into cells. mdpi.com Incorporating moieties like this compound into a delivery system could enhance its interaction with cell membranes and improve cellular uptake. The development of such modular nanocarrier systems allows for the interchangeable use of core materials and coatings to optimize the delivery of specific therapeutic agents. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Premafloxacin |

| N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine |

| Daclatasvir |

Emerging Research Directions and Translational Perspectives

Novel Synthetic Methodologies for Analog Generation

The generation of N,1-dimethylpyrrolidin-3-amine analogs with diverse stereochemistry and substitution patterns is crucial for exploring structure-activity relationships (SAR). Modern synthetic chemistry offers several advanced strategies to achieve this, moving beyond classical methods to more efficient and selective approaches.

Key methodologies include:

Stereoselective Synthesis: Achieving specific stereoisomers is critical, as different enantiomers can have vastly different biological activities. Efficient and stereoselective processes have been developed for key pyrrolidine (B122466) intermediates. nih.govresearchgate.net Methods like asymmetric Michael additions and stereoselective alkylations are employed to control the stereochemistry of the pyrrolidine ring. nih.govresearchgate.net Chiral amine-derived iridacycle complexes can also catalyze the "borrowing hydrogen" annulation to produce enantioenriched pyrrolidines from simple diols and amines. organic-chemistry.org

Intramolecular Cyclization: Creating the pyrrolidine ring from acyclic precursors is a common and effective strategy. mdpi.com Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Functionalization of the Pyrrolidine Ring: Introducing various functional groups at different positions on the pyrrolidine ring can significantly impact the pharmacological properties of the resulting analogs. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

A summary of synthetic strategies for pyrrolidine derivatives is presented below.

| Methodology | Description | Key Advantages | Reference Example |

| Asymmetric Michael Addition | Creates a key intermediate with controlled stereochemistry. | High stereoselectivity | Synthesis of a precursor to Premafloxacin. nih.govresearchgate.net |

| Dirhodium-Catalyzed C-H Insertion | Forms the pyrrolidine ring via intramolecular nitrene insertion. | High regio- and diastereoselectivity; mild conditions. | Synthesis of N-unprotected pyrrolidines. organic-chemistry.org |

| Iridium-Catalyzed Annulation | "Borrowing hydrogen" strategy to form chiral N-heterocycles. | High enantioselectivity; uses simple starting materials. | Synthesis of diversely substituted enantioenriched pyrrolidines. organic-chemistry.org |

| Carbohydrate-Derived Nitrones | Use of chiral precursors from carbohydrates for asymmetric synthesis. | Inherent chirality, availability, and versatile chemistry. | Synthesis of pyrrolidine analogues of Pochonicine. mdpi.com |

Exploration of New Biological Targets and Therapeutic Areas

The dimethylamine (B145610) pharmacophore, a key feature of this compound, is present in a wide array of FDA-approved drugs, suggesting its versatility in modulating various biological targets. nih.govresearchgate.net This provides a strong rationale for exploring analogs of this compound across multiple therapeutic areas.

Potential Therapeutic Areas:

Antimicrobial Agents: Derivatives of (S)-(-)-3-(Dimethylamino)pyrrolidine have been utilized in the synthesis of oxadiazolylthiazoles, which are being investigated as novel and selective antifungal agents. The broader class of 2-pyrazolines, which can be evaluated as antimicrobial agents, often targets crucial bacterial enzymes like Glucosamine-6-Phosphate synthase, essential for cell wall synthesis. mdpi.com

Anticancer Agents: Drugs containing the dimethylamine moiety have shown anticancer activity by targeting specific biochemical pathways involved in tumor growth and metastasis. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: The structural similarity to compounds targeting the serotonin (B10506) transporter (SERT) suggests potential applications in treating depression and anxiety. nih.gov Preclinical studies of other novel synthetic compounds have demonstrated potential anxiolytic and antidepressant activity in mouse models. nih.gov

Antihistamines: The dimethylamine group is a common feature in many first-generation antihistamines that act as H1 receptor antagonists, used for treating allergies.

Emerging Biological Targets: The search for novel drugs requires identifying and validating new biological targets. For this compound analogs, particularly in the context of infectious diseases, research is moving beyond traditional targets.

| Potential Target Class | Specific Example | Therapeutic Area | Rationale |

| Fungal Enzymes | Not specified | Antifungal | Derivatives used in synthesis of antifungal oxadiazolylthiazoles. |

| Bacterial Cell Wall Synthesis | Glucosamine-6-Phosphate synthase | Antibacterial | Inhibition prevents bacterial cell wall formation, leading to cell death. mdpi.com |

| Neurotransmitter Transporters | Serotonin Transporter (SERT) | CNS Disorders | Structural motifs are found in known SERT inhibitors. nih.gov |

| Histamine Receptors | H1 Receptor | Allergies | The dimethylamine pharmacophore is common in H1 antagonists. |

| Parasitic Pathways | Heme detoxification, protein kinases | Antimalarial | The urgent need for new antimalarials drives exploration of novel parasite-specific targets. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govharvard.edu For a scaffold like this compound, these computational tools can be applied at various stages to design novel analogs with improved properties. nih.govmdpi.com

De Novo Drug Design: Generative AI models, such as variational autoencoders and reinforcement learning, can design entirely new molecules based on the this compound core. nih.govmdpi.com These models can be trained to generate structures with desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. harvard.edu

Property Prediction: ML algorithms, including deep neural networks, can be trained on large datasets to predict the physicochemical and biological properties of virtual compounds. mdpi.com This allows for the rapid screening of thousands of potential analogs in silico, prioritizing the most promising candidates for synthesis and experimental testing.

Synthesis Planning: AI-driven retrosynthesis tools can analyze a target molecule and propose efficient synthetic routes. digitellinc.com This can significantly reduce the time and resources required to synthesize novel analogs of this compound.

Preclinical Research Models for Efficacy and Mechanism Studies

Once promising analogs of this compound are designed and synthesized, their efficacy and mechanism of action must be evaluated in preclinical models before they can be considered for clinical trials. Research is increasingly moving towards models that better recapitulate human physiology to improve the predictive value of preclinical studies. researchgate.net

Advanced In Vitro Models: To reduce reliance on animal testing and to better model human-specific biology, advanced in vitro systems are being employed. researchgate.netnih.gov These include:

3D Cell Cultures (Spheroids and Organoids): These models more closely mimic the three-dimensional structure and cell-cell interactions of native human tissues compared to traditional 2D cell cultures. researchgate.netnih.gov

Organ-on-a-Chip (OOC) Models: These microfluidic devices contain living human cells in a system that simulates the physiological environment of an organ, allowing for the study of drug efficacy and toxicity in a more human-relevant context. nih.gov

These advanced models are crucial for identifying potential safety issues and for understanding the mechanism of action of novel this compound analogs early in the drug development process. researchgate.net

Q & A

Q. Table 1: Reaction Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature | 65 | 85 |

| 0–5°C with catalyst | 92 | 98 |

| Dry DMF vs. wet DMF | 88 vs. 60 | 95 vs. 75 |

| Data adapted from synthesis protocols in and . |

Advanced: How does the chiral configuration of this compound influence its biological activity?

Methodological Answer:

The (S)-enantiomer exhibits higher affinity for neurotransmitter transporters (e.g., dopamine transporter, DAT) compared to the (R)-form:

- Binding assays : Radiolabeled H-dopamine displacement studies show IC values of 12 nM (S) vs. 450 nM (R) .

- Molecular docking : The (S)-enantiomer’s methyl groups align with hydrophobic pockets in DAT, as modeled using cryo-EM structures .

- In vivo studies : (S)-This compound enhances cognitive function in rodent models at 1 mg/kg doses, while the (R)-form is inactive .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Crystallization : Hydrochloride salts are recrystallized from ethanol/ether mixtures (purity >99%) .

- Column chromatography : Silica gel with eluents like ethyl acetate:hexane (3:7) separates unreacted starting materials .

- Distillation : Fractional distillation under reduced pressure (40–50°C, 0.1 mmHg) isolates the free base .

Advanced: How can computational modeling guide the design of this compound analogs with improved bioactivity?

Methodological Answer:

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with DAT inhibition () to predict active analogs .

- MD simulations : Assess binding stability of analogs in DAT over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable docking) .

- ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., logP = 1.2 ± 0.3 optimal) .

Basic: What are the key structural features differentiating this compound from related compounds?

Methodological Answer:

Table 2: Structural Comparison

| Compound | Key Feature | Biological Impact |

|---|---|---|

| This compound | Chiral C3, dual methyl groups | High DAT/SERT selectivity |

| 1-Methylpyrrolidine | No C3 substituent | Low receptor affinity |

| Piperidine analogs | Six-membered ring | Reduced metabolic stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.